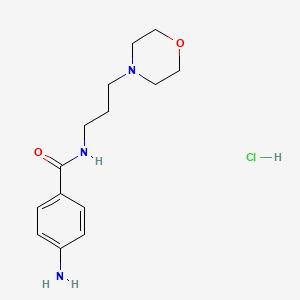
4-amino-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride
Vue d'ensemble
Description
4-amino-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride is a chemical compound. It is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like 4-amino-N-(3-morpholin-4-ylpropyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of a solid acid catalyst and ultrasonic irradiation .Molecular Structure Analysis
The molecular formula of 4-amino-N-(3-morpholin-4-ylpropyl)benzamide is C14H21N3O2 . The average mass is 263.335 Da and the monoisotopic mass is 263.163391 Da .Applications De Recherche Scientifique
Synthesis and Antidepressant Activity
4-Chloro-N-(3-morpholinopropyl)benzamide, a compound related to 4-amino-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride, has been investigated for its antidepressant properties. It is an original domestic antidepressant belonging to the class of type A reversible MAO inhibitors. The synthesis process involves multiple stages, including the synthesis of 4-chlorobenzoic acid chloroanhydride, 3-morpholinopropionitrile, and the catalytic reduction of nitrile to N-(3-aminopropyl)morpholine, followed by the reaction with 4-chloro-N-(3-chloropropyl)benzamide in the presence of a hydrogen chloride acceptor. The disadvantages of the existing synthesis scheme, such as the use of highly toxic acrylonitrile and low efficiency of certain stages, have been addressed by proposing a more convenient and effective synthesis route for this compound (Donskaya et al., 2004).
Synthesis and Antitumor Activity
Another area of research involving compounds similar to this compound is their synthesis and evaluation for antitumor activity. Compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide have been synthesized and shown to possess distinct inhibitory capacities against cancer cell proliferation, specifically against A549 and BGC-823 cancer cell lines. The synthesis involves the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclisation with hydrazine hydrate (Ji et al., 2018).
Crystal Structure and Molecular Studies
The crystal and molecular structure of compounds like 4-sulfamoyl-N-(3-morpholinopropyl) benzamide and their hydrochloride salts have been determined, providing insights into their potential as drugs. These studies involve X-ray molecular structure determination and the examination of conformational behavior in different states such as solid, gas phase, and solution. The research highlights the characteristic L-shaped structure of these compounds stabilized via intramolecular hydrogen bonding, which is significant for their biological activity (Remko et al., 2010).
Antibacterial Activity
Research on derivatives of this compound has also explored their antibacterial properties. For instance, tertiary aminoalkanols hydrochlorides have been synthesized and their antibacterial activity estimated. These studies aim to identify new biologically active compounds with potential applications in treating bacterial infections (Isakhanyan et al., 2014).
Propriétés
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17;/h2-5H,1,6-11,15H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGVOKNVUPGGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B3077282.png)
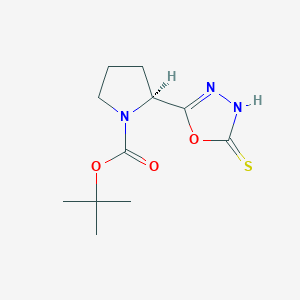
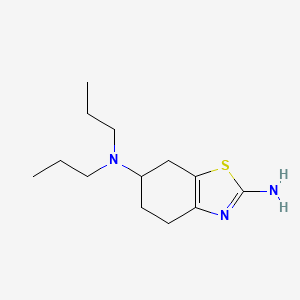
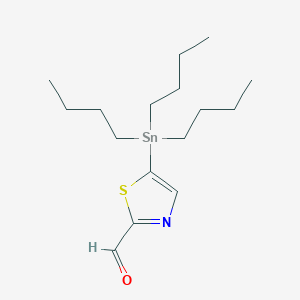
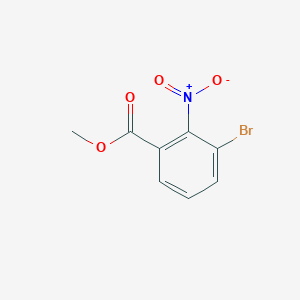
![1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B3077328.png)
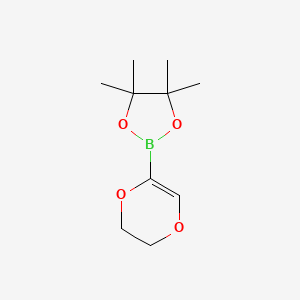


![(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077345.png)
![5-Aminospiro[1,3-benzodioxole-2,1'-cyclopentane] hydrochloride](/img/structure/B3077357.png)

![1-[Chloro(difluoro)methoxy]-3-nitro-benzene](/img/structure/B3077377.png)
